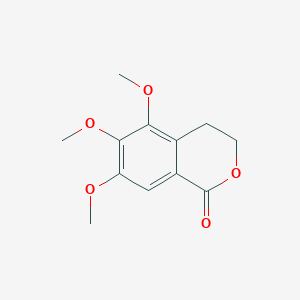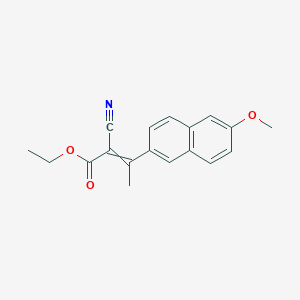
3,3-Dichlorohexa-1,5-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dichlorohexa-1,5-diene is an organic compound characterized by the presence of two chlorine atoms attached to the third carbon of a hexa-1,5-diene structure. This compound falls under the category of dienes, which are hydrocarbons containing two double bonds. The unique positioning of the chlorine atoms imparts distinct chemical properties to this compound, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dichlorohexa-1,5-diene typically involves the chlorination of hexa-1,5-diene. One common method is the addition of chlorine gas to hexa-1,5-diene in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes where hexa-1,5-diene is reacted with chlorine gas in a reactor. The process parameters, such as temperature, pressure, and flow rates, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3,3-Dichlorohexa-1,5-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or ozone, leading to the formation of chlorinated aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of chlorinated alkanes.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Major Products:
Oxidation: Chlorinated aldehydes or carboxylic acids.
Reduction: Chlorinated alkanes.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
3,3-Dichlorohexa-1,5-diene has found applications in various scientific research fields:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 3,3-Dichlorohexa-1,5-diene involves its interaction with various molecular targets. The presence of chlorine atoms makes the compound highly reactive, allowing it to participate in electrophilic addition and substitution reactions. The pathways involved in these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
1,5-Hexadiene: A non-chlorinated analog with similar structural features but different reactivity due to the absence of chlorine atoms.
3,3-Dibromohexa-1,5-diene: A brominated analog with similar reactivity patterns but different physical properties due to the presence of bromine atoms.
Uniqueness: 3,3-Dichlorohexa-1,5-diene is unique due to the specific positioning of chlorine atoms, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
64362-13-6 |
|---|---|
Molecular Formula |
C6H8Cl2 |
Molecular Weight |
151.03 g/mol |
IUPAC Name |
3,3-dichlorohexa-1,5-diene |
InChI |
InChI=1S/C6H8Cl2/c1-3-5-6(7,8)4-2/h3-4H,1-2,5H2 |
InChI Key |
MXXILWXXEPAKFZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C=C)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


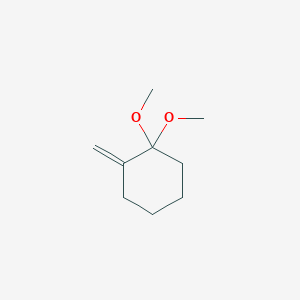
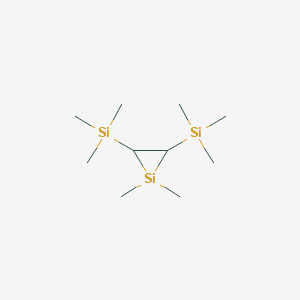
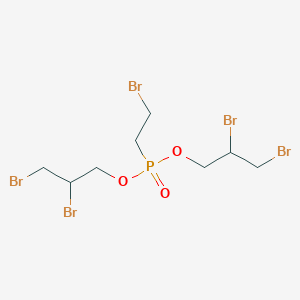
![N-[4-(Diethylamino)phenyl]-3,3-dimethyl-4-oxopentanamide](/img/structure/B14483191.png)
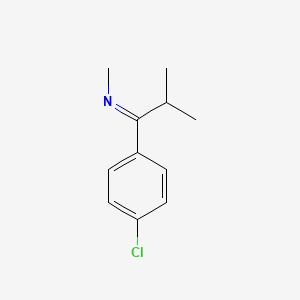
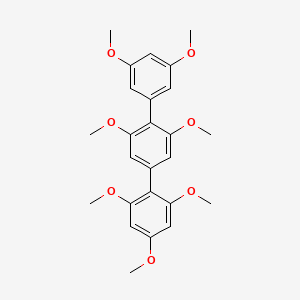
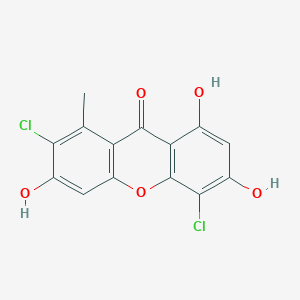
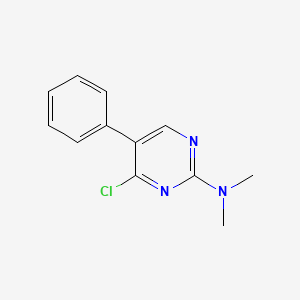
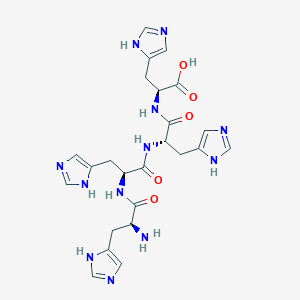
![Methyl 7-oxo-7-[(pyridin-2-yl)sulfanyl]heptanoate](/img/structure/B14483220.png)
![Ethyl [(4-chlorophenyl)carbamoyl]carbamate](/img/structure/B14483221.png)
